Dihomo-gamma-linolenic acid

概要

説明

準備方法

化学反応の分析

ジホモガンマ-リノレン酸は、酸化や還元など、さまざまな化学反応を受けます . ジホモガンマ-リノレン酸のエイコサノイド代謝産物には、COX-1およびCOX-2経路を介したシリーズ1トロンボキサンおよびプロスタノイドが含まれます . ジホモガンマ-リノレン酸の15-ヒドロキシル誘導体は、アラキドン酸のロイコトリエンへの変換を阻害し、抗炎症効果をもたらします . これらの反応に使用される一般的な試薬および条件には、シクロオキシゲナーゼおよびリポキシゲナーゼ酵素の使用が含まれます . これらの反応から生成される主要な生成物には、プロスタグランジンE1およびシリーズ3プロスタグランジンが含まれます .

科学研究への応用

ジホモガンマ-リノレン酸は、科学研究で数多くの用途があります. 抗炎症性誘導体につながる代謝経路におけるその位置により、健康な組織と炎症を起こした組織を区別する上で重要です . 肥満関連疾患、関節リウマチ、アトピー性皮膚炎、喘息、癌、消化器疾患などの炎症性疾患の研究に使用されます . さらに、ジホモガンマ-リノレン酸は、ヒト介入研究において、抗炎症および抗アレルギー効果を示すことが示されています . また、研究目的で血清中の多価不飽和オメガ脂肪酸の定量化にも使用されます .

科学的研究の応用

Dihomo-gamma-linolenic acid has numerous scientific research applications. It is significant in differentiating healthy and inflamed tissues due to its position in metabolic pathways leading to anti-inflammatory derivatives . It is used in the study of inflammatory conditions such as obesity-associated disorders, rheumatoid arthritis, atopic dermatitis, asthma, cancers, and gastrointestinal diseases . Additionally, this compound has been shown to have anti-inflammatory and anti-allergic effects in human intervention studies . It is also used in the quantitation of polyunsaturated omega fatty acids in serum for research purposes .

作用機序

ジホモガンマ-リノレン酸は、プロスタグランジンE1およびシリーズ3プロスタグランジンの合成を通じてその効果を発揮します . シリーズ3プロスタグランジン、シリーズ5ロイコトリエン、シリーズ3トロンボキサンの前駆体であるエイコサペンタエン酸の合成における前駆体として機能します . これらのエイコサノイドは、抗血栓、抗炎症、および抗アテローム性動脈硬化特性を持っています . プロスタグランジンE1は血小板凝集を阻害し、血管拡張作用があります . ロイコトリエン生合成およびPKC依存性シグナル伝達の阻害は、ジホモガンマ-リノレン酸が抗炎症および抗増殖応答を発揮する可能性のあるメカニズムです .

類似の化合物との比較

ジホモガンマ-リノレン酸は、アラキドン酸やガンマ-リノレン酸などの他のオメガ6脂肪酸に似ています . アラキドン酸は、4つの二重結合を持つ20個の炭素オメガ6脂肪酸であり、ガンマ-リノレン酸は、3つの二重結合を持つ18個の炭素オメガ6脂肪酸です . ジホモガンマ-リノレン酸は、抗炎症性エイコサノイドを生成し、COXおよびリポキシゲナーゼ酵素とアラキドン酸を競合させる能力が独特であり、アラキドン酸のエイコサノイドの生成を阻害します . その他の類似の化合物には、リノール酸、ヒドロキシエイコサテトラエン酸、プロスタグランジンなどがあります .

類似化合物との比較

Dihomo-gamma-linolenic acid is similar to other omega-6 fatty acids such as arachidonic acid and gamma-linolenic acid . Arachidonic acid is a 20-carbon omega-6 fatty acid with four double bonds, while gamma-linolenic acid is an 18-carbon omega-6 fatty acid with three double bonds . This compound is unique in its ability to yield anti-inflammatory eicosanoids and compete with arachidonic acid for COX and lipoxygenase enzymes, inhibiting the production of arachidonic acid’s eicosanoids . Other similar compounds include linoleic acid, hydroxyeicosatetraenoic acid, and prostaglandin .

生物活性

Dihomo-gamma-linolenic acid (DGLA), an n-6 polyunsaturated fatty acid (PUFA), is recognized for its significant role in various biological processes, particularly in the synthesis of eicosanoids. This article delves into the biological activity of DGLA, highlighting its metabolic pathways, clinical implications, and potential therapeutic applications.

Overview of DGLA

DGLA (C20:3 n-6) is primarily derived from gamma-linolenic acid (GLA) through the action of delta-6-desaturase. It serves as a precursor for the synthesis of biologically active eicosanoids, including prostaglandins and thromboxanes, which play crucial roles in inflammation and immune responses .

Metabolic Pathways

DGLA can be metabolized through two main pathways:

- Cyclooxygenase (COX) Pathway :

- Lipoxygenase (LOX) Pathway :

The balance between DGLA and arachidonic acid (ARA) is critical; while ARA is associated with pro-inflammatory mediators, DGLA tends to lead to anti-inflammatory outcomes .

Biological Activities

DGLA has been linked to various biological activities, including:

- Anti-inflammatory Effects : DGLA and its metabolites can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

- Vasodilation : Prostaglandin E1 derived from DGLA contributes to vasodilation, which can lower blood pressure and improve blood flow .

- Anti-thrombotic Properties : The metabolites of DGLA help prevent platelet aggregation, reducing the risk of thrombosis .

Clinical Implications

Research has indicated that DGLA may have therapeutic potential in several conditions:

- Rheumatoid Arthritis : Supplementation with GLA has been shown to increase DGLA levels in immune cells, potentially alleviating symptoms associated with rheumatoid arthritis .

- Atopic Dermatitis : DGLA's anti-inflammatory properties may benefit patients suffering from atopic dermatitis by modulating immune responses .

- Cardiovascular Health : Due to its vasodilatory and anti-thrombotic effects, DGLA may play a role in cardiovascular disease prevention .

Case Studies and Research Findings

Several studies have explored the effects of DGLA supplementation:

| Study | Findings |

|---|---|

| Nakamura et al. (1993) | Demonstrated anti-inflammatory effects of DGLA in clinical settings. |

| Smith et al. (1989) | Highlighted the anti-thrombotic properties of DGLA-derived eicosanoids. |

| Taki et al. (1993) | Investigated the role of DGLA in allergic responses, suggesting potential therapeutic applications. |

特性

IUPAC Name |

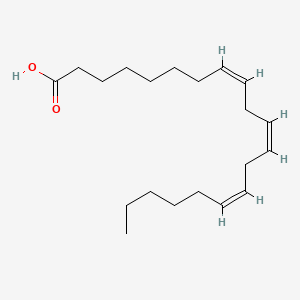

(8Z,11Z,14Z)-icosa-8,11,14-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBAELRKJCKHQD-QNEBEIHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00912351 | |

| Record name | (8Z,11Z,14Z)-8,11,14-Eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Dihomo-gamma-linolenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

DHLA (or DGLA) is a precursor in the synthesis of prostaglandin E1 (PGE1) as well as the series-3 prostaglandins. It also serves as a precursor in the synthesis of eicosapentaenoic acid (EPA). EPA is a precursor of the series-3 prostaglandins, the series-5 leukotrienes and the series-3 thromboxanes. These eicosanoids have anti-thrombogenic, anti-inflammatory and anti-atherogenic properties. PGE1 inhibits platelet aggregation and has a vasodilation action. DHLA has also been shown to reduce the production/activity of tumor necrosis factor alpha. | |

| Record name | Dihomo-gamma-linolenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1783-84-2 | |

| Record name | Dihomo-γ-linolenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1783-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Homolinolenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001783842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihomo-gamma-linolenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (8Z,11Z,14Z)-8,11,14-Eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z,Z,Z)-icosatri-8,11,14-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DALEUTON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC398RK06S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihomo-gamma-linolenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。